Product packaging for Diphosphane-1,1,2,2-tetramine(Cat. No.:CAS No. 63681-12-9)

Diphosphane-1,1,2,2-tetramine

Cat. No.: B14503691
CAS No.: 63681-12-9
M. Wt: 126.04 g/mol
InChI Key: UEKDEXAKUVJIFI-UHFFFAOYSA-N
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Description

Diphosphane-1,1,2,2-tetramine (CAS 63681-12-9) is an amino-phosphorus compound of significant interest in advanced research due to its molecular structure featuring multiple phosphorus-nitrogen bonds . Compounds with direct P-N linkages are fundamental across diverse scientific disciplines. They are crucial in biological systems, forming the backbone of nucleic acids (DNA and RNA) and playing a vital role in cellular energy transfer through molecules like adenosine triphosphate (ATP) . The unique electronic and steric properties imparted by the P-N bond make this compound a valuable candidate as a ligand in coordination chemistry and homogeneous catalysis . Its applications extend to materials science, where similar structures are investigated as flame retardants and precursors for advanced materials . Furthermore, many aminophosphonates, which are structural analogues of amino acids, exhibit significant biological activities, including antibacterial and herbicidal effects, suggesting potential research avenues for this compound . As a reagent, this compound is well-suited for exploratory investigations, including the development of novel synthetic methodologies, the synthesis of coordination polymers and metal-organic frameworks, and computational studies using methods like Density Functional Theory (DFT) to predict its reactivity and electronic structure . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8N4P2 B14503691 Diphosphane-1,1,2,2-tetramine CAS No. 63681-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63681-12-9

Molecular Formula

H8N4P2

Molecular Weight

126.04 g/mol

InChI

InChI=1S/H8N4P2/c1-5(2)6(3)4/h1-4H2

InChI Key

UEKDEXAKUVJIFI-UHFFFAOYSA-N

Canonical SMILES

NP(N)P(N)N

Origin of Product

United States

Spectroscopic Characterization Methodologies for Amino Phosphorus Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphorus Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing phosphorus-containing molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the analyte. For Diphosphane-1,1,2,2-tetramine, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be essential for a comprehensive analysis.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. In this compound, all eight protons are bonded to nitrogen atoms (amine groups).

Chemical Shift : The protons of the primary amine groups (-NH₂) are expected to produce a signal in the range of 0.5-5.0 ppm. libretexts.orgjove.comjove.com The exact chemical shift is influenced by factors such as solvent, concentration, and temperature, due to variable hydrogen bonding. jove.com The signal is often broad due to rapid proton exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus. oregonstate.eduhw.ac.uk

Integration : The integrated area of the ¹H NMR signal would correspond to the total number of protons, which in this case is eight, confirming the proton count of the molecule.

Coupling : The protons on the amine groups would couple to the adjacent phosphorus-31 nucleus (²JP-H coupling). This would split the proton signal into a doublet. The magnitude of this two-bond coupling constant typically ranges from 20 to 30 Hz but can vary significantly depending on the geometry and electronic properties of the P-N bond. echemi.comhuji.ac.ilstackexchange.com

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-NH₂0.5 - 5.0 (broad)Doublet (d)²JP-H: ~20-30
Table 1. Hypothetical ¹H NMR Data for this compound.

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for elucidating the carbon backbone of organic molecules. irisotope.comlibretexts.org It provides information on the number of non-equivalent carbon atoms and their chemical environment. bhu.ac.in However, the chemical compound this compound, with the molecular formula H₈N₄P₂, contains no carbon atoms. Therefore, ¹³C NMR spectroscopy is not an applicable technique for the direct characterization of this specific molecule.

³¹P NMR Spectroscopy for Phosphorus Nuclei Analysis

Phosphorus-31 (³¹P) NMR is arguably the most informative NMR technique for this compound, as it directly probes the phosphorus nuclei. wikipedia.org The ³¹P isotope has 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable signals. huji.ac.ilwikipedia.org

Chemical Shift : For this compound, the two phosphorus atoms are chemically equivalent, which should result in a single signal in the ³¹P NMR spectrum. The chemical shift for aminophosphines can vary widely, but trivalent phosphorus compounds with three nitrogen substituents, P(NR₂)₃, typically resonate in the range of +115 to +130 ppm. science-and-fun.deyoutube.com The presence of the P-P bond would influence this shift. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄). slideshare.net

Coupling :

¹H Coupling : In a proton-coupled ³¹P NMR spectrum, the signal would be split by the four equivalent protons on the two attached amine groups (²JP-H). This would theoretically result in a complex multiplet. However, spectra are most often acquired with proton decoupling, which simplifies the spectrum to a single sharp line. huji.ac.il

³¹P Coupling : Since there are two phosphorus atoms bonded to each other, a one-bond P-P coupling (¹JPP) would be expected if the two phosphorus atoms were magnetically inequivalent. However, in this symmetric molecule, the phosphorus atoms are equivalent, and this coupling is not observed. In derivatives where the symmetry is broken, ¹JPP coupling constants for diphosphanes can range from approximately -180 Hz to -451 Hz. slideshare.net

Phosphorus TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity (¹H-decoupled)Expected Coupling Constant (J, Hz)
(H₂N)₂P-P(NH₂)₂~ +115 to +130Singlet (s)¹JPP not observed due to symmetry
Table 2. Hypothetical ³¹P NMR Data for this compound.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups. slideshare.net

For this compound, the key vibrational modes would be associated with the N-H and P-N bonds.

N-H Stretching : Primary amines (R-NH₂) typically show two absorption bands in the region of 3500-3300 cm⁻¹. jove.comlibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. msu.edu These peaks are often of medium intensity and can be broadened by hydrogen bonding. specac.com

N-H Bending : The scissoring vibration of the NH₂ group is expected to appear as a medium to strong band in the range of 1650-1580 cm⁻¹. orgchemboulder.com A broad absorption corresponding to N-H wagging may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

P-N Stretching : The stretching vibration of the phosphorus-nitrogen bond is expected to occur in the fingerprint region of the spectrum. The exact position can vary but is typically found in the 1000-800 cm⁻¹ range.

BondVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-HAsymmetric & Symmetric Stretch3500 - 3300Medium
N-HScissoring (Bend)1650 - 1580Medium-Strong
N-HWagging (Bend)910 - 665Strong, Broad
P-NStretch1000 - 800Medium-Strong
Table 3. Hypothetical IR Absorption Data for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. libretexts.org

Molecular Ion Peak (M⁺) : Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion would confirm the molecular formula (H₈N₄P₂).

Fragmentation Pattern : With a higher energy ionization method like Electron Ionization (EI), the molecule would fragment in a predictable manner. koreascience.krresearchgate.net Key fragmentation pathways for this compound would likely involve:

Cleavage of the P-P bond, resulting in ions corresponding to the [P(NH₂)₂]⁺ fragment.

Sequential loss of amine (NH₂) or imine (NH) fragments.

Loss of H₃PO₄ is a common fragmentation pattern for some organophosphorus compounds, though less expected for this structure. nih.gov The fragmentation of organophosphate esters often involves the cleavage of P-O and C-O bonds, leading to characteristic ions. nih.gov By analogy, cleavage of P-N bonds would be a primary fragmentation route for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, PL)

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This compound, being a saturated inorganic compound, is not expected to have strong absorptions in the visible region. The primary electronic transitions would likely be n → σ* transitions, involving the non-bonding lone pair electrons on the nitrogen and phosphorus atoms and the P-N and P-P sigma bonds. These transitions typically occur in the UV region, often below 200 nm, and may be difficult to observe with standard spectrophotometers.

Photoluminescence (PL) Spectroscopy : Photoluminescence involves the emission of light from a substance after it has absorbed photons. rp-photonics.comwikipedia.org This phenomenon includes fluorescence (rapid emission) and phosphorescence (slower emission). Many phosphorus-containing materials, particularly those with extended π-systems or incorporated into specific host lattices, can exhibit luminescence. rsc.orglu.lvbritannica.com For a simple molecule like this compound, significant photoluminescence at room temperature in solution would be unexpected. If any emission were to be observed, it would likely be weak and stem from the same n → σ* transitions, occurring in the UV or deep-blue region of the spectrum.

Thermal Analysis (TG-DTA, DSC)

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of amino-phosphorus compounds. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide complementary information about how a material's physical and chemical properties change with temperature.

In the context of phosphorus-nitrogen compounds, such as phosphazenes, TGA is used to determine thermal stability and degradation patterns. For instance, TGA of cyclomatrix-type polyphosphazene microspheres has shown excellent thermal stability, with some formulations exhibiting only about 10% weight loss at temperatures up to 900°C under a nitrogen atmosphere. acs.org The thermal stability of phosphazene derivatives is significantly influenced by the nature of the substituent groups attached to the phosphorus atoms. dtic.mil Aromatic side groups, for example, tend to enhance char formation and improve stability at higher temperatures compared to alkoxy-polyphosphazenes. dtic.mil

DSC is employed to detect thermal transitions such as melting, crystallization, and glass transitions (Tg). mdpi.com For many polyphosphazenes, the inorganic phosphorus-nitrogen backbone provides high flexibility, leading to very low glass transition temperatures, some in the region of -100°C. nih.gov DSC analysis of various cyclophosphazene derivatives reveals melting points and decomposition exotherms that are characteristic of their specific chemical structures. For example, a hexasubstituted cyclotriphosphazene (B1200923) derivative showed a distinct melting temperature of 195.2°C in its DSC curve. nih.gov

The data below, derived from studies on related phosphazene compounds, illustrates the typical results obtained from thermal analysis.

Table 1: Thermal Properties of Selected Cyclophosphazene Derivatives

Compound Technique Event Temperature (°C) Enthalpy (J/g) Reference
Hexachlorocyclotriphosphazene (HCCP) Derivative DSC Melting 112.7 - nih.gov
Tris(o-phenylenedioxy)cyclotriphosphazene TGA 5% Mass Loss 266.7 - nih.gov
Cyclomatrix Polyphosphazene (synthesized at 200°C) TGA 10% Mass Loss ~900 - acs.org
Cured Epoxy with Phosphazene Additive DSC Glass Transition (Tg) 130 - mdpi.com

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. paint.orgpaint.org It separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules elute first, as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores and elute later. paint.org

For polyphosphazenes, which are polymeric analogues of simple amino-phosphorus compounds, SEC is a standard method for characterization. It is used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. google.com The synthesis of poly(dichlorophosphazene), a key precursor for many polyphosphazenes, can be monitored by SEC to control the final molecular weight of the polymer. google.com

The choice of solvent and column is critical for accurate SEC analysis. Tetrahydrofuran (THF) is a common solvent for the analysis of various polyphosphazenes. researchgate.net The technique can be coupled with other detectors, such as multi-angle light scattering (MALS) and differential refractive index detectors, to obtain absolute molecular weights and information about the polymer's conformation in solution. researchgate.net

Research on branched polyphosphazenes has utilized SEC to confirm the increase in molecular weight with increasing monomer-to-initiator ratios during polymerization. researchgate.net The data demonstrates a controlled synthesis process leading to polymers with specific molecular weights and relatively narrow polydispersity.

The following table presents representative SEC data for various polyphosphazene polymers, illustrating the range of molecular weights and distributions that can be characterized using this method.

Table 2: Molecular Weight Data of Polyphosphazene Polymers Determined by SEC

Polymer Description Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Reference
Branched Polyphosphazene (n=50, M-1000 side groups) 19,080 - 1.17 researchgate.net
Branched Polyphosphazene (n=75, M-2000 side groups) 76,230 - 1.40 researchgate.net
N-trityl-capped poly(bis(trifluoroethoxy)phosphazene) 26,000 36,000 1.38 mdpi.com

Computational and Theoretical Investigations of Diphosphane 1,1,2,2 Tetramine

Quantum Chemical Methodologies

General methodologies for quantum chemical calculations are well-established. However, their specific application to Diphosphane-1,1,2,2-tetramine, including the choice of functionals and basis sets for DFT calculations or the specific ab initio and semi-empirical methods employed, has not been documented in the literature found.

Density Functional Theory (DFT) Calculations

No specific DFT studies on this compound providing geometric or electronic data were identified.

Ab Initio and Semi-Empirical Methods

Similarly, a literature search did not yield any studies that have applied ab initio or semi-empirical methods to investigate this particular molecule.

Molecular Geometry and Conformation Analysis

Without dedicated computational studies, a detailed analysis of the molecular geometry and the conformational landscape of this compound, including bond lengths, bond angles, and dihedral angles of its stable conformers, cannot be provided.

Electronic Structure Calculations

Specific electronic structure calculations for this compound are not available in the reviewed literature. This prevents a detailed discussion of its electronic properties based on computational data.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which would detail the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for understanding the charge distribution and predicting reactive sites of a molecule, have not been computationally generated and published for this compound.

Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focusing on "this compound" (also known as tetrakis(amino)diphosphane) are not available in publicly accessible research. Studies providing specific data on its vibrational frequencies, reaction pathways, or intermolecular interactions like Hirshfeld surface analysis could not be located.

Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested in the prompt's outline. Constructing such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

General computational chemistry principles can be applied to hypothesize the types of results one might expect from such studies:

Vibrational Frequency Predictions: Theoretical calculations, likely using Density Functional Theory (DFT), would predict the frequencies of various vibrational modes. These would include P-P stretching, P-N stretching, N-H stretching, and various bending and torsional modes of the amino groups. A table of these predicted frequencies, often scaled to better match experimental data, would typically be presented.

Intermolecular Interaction Analysis: A Hirshfeld surface analysis would be used to visualize and quantify intermolecular interactions in the solid state, such as hydrogen bonds between the amino groups of neighboring molecules. This analysis helps in understanding the crystal packing and the nature of non-covalent interactions. Radial Distribution Functions (RDFs) could be calculated from molecular dynamics simulations to describe how the density of surrounding atoms or molecules varies as a function of distance from a reference atom, providing insight into the local structure in a liquid or solution phase.

While these are the standard computational methods that would be employed, the specific results and data tables for this compound are not present in the current body of scientific literature. Further experimental and theoretical research would be required to provide the specific details requested.

Bonding Analysis and Electronic Structure of Diphosphane 1,1,2,2 Tetramine

Characterization of P-P Bonding

The phosphorus-phosphorus (P-P) bond is the central linkage in Diphosphane-1,1,2,2-tetramine, defining the core structure of the molecule. This bond is a single, covalent bond formed by the overlap of orbitals from each phosphorus atom. The nature and strength of this bond are influenced by the substituents attached to the phosphorus atoms, in this case, the four amino (-NH₂) groups.

The length of the P-P bond is a key parameter in its characterization. In the parent diphosphane (B1201432) molecule (P₂H₄), the P-P bond distance is approximately 2.219 Å wikipedia.org. In organo-substituted diphosphanes, this length can vary. For example, in tetraphenyldiphosphine ([PPh₂]₂), the P-P bond is 2.2592 Å wikipedia.org. In sterically congested tetraaminodiphosphanes, which are derivatives of this compound, P-P bond distances can be significantly elongated, with values reported to exceed 2.32 Å researchgate.net. This elongation in substituted derivatives is often attributed to steric repulsion between bulky substituent groups, which weakens the P-P bond.

Theoretical and experimental studies on various tetraaminodiphosphanes have investigated the homolytic fission of the P-P bond, where the bond breaks to form two diaminophosphanyl radicals ((R₂N)₂P•) researchgate.net. The energy required for this dissociation provides a direct measure of the bond's strength. Research indicates that radical formation is favored by factors such as large entropy contributions and structural relaxation in the resulting radicals, while being disfavored by attractive dispersion forces researchgate.net. While the dissociation of this compound itself is less studied, the principles derived from its sterically hindered analogs suggest a P-P bond that is susceptible to cleavage under appropriate energetic conditions.

Comparative P-P Bond Distances in Diphosphane Compounds
CompoundFormulaP-P Bond Distance (Å)Reference
DiphosphaneP₂H₄2.219 wikipedia.org
Tetraphenyldiphosphine(C₆H₅)₂P-P(C₆H₅)₂2.2592 wikipedia.org
Sterically Strained Tetraaminodiphosphane(R₂N)₂P-P(NR₂)₂> 2.320 researchgate.net

Elucidation of P-N Bonding Characteristics

The P-N bond is a polar covalent bond, arising from the difference in electronegativity between phosphorus (approx. 2.19) and nitrogen (approx. 3.04). This difference leads to an unequal sharing of the bonding electrons, with the electron density being polarized towards the more electronegative nitrogen atom. This results in a partial negative charge (δ-) on the nitrogen atoms and a partial positive charge (δ+) on the phosphorus atoms. The fundamental interaction is the sharing of a pair of electrons, forming a sigma (σ) bond between the two atoms. Computational studies on related P-N compounds confirm the formation of a three-dimensional framework built upon corner-sharing PN₄-tetrahedra, highlighting the strength and directional nature of these covalent bonds uni-muenchen.de.

A significant feature of the P-N bond is the potential for delocalization of the lone pair of electrons residing on the nitrogen atom. utdallas.edulibretexts.org This delocalization, often described through resonance structures, involves the interaction of the nitrogen lone pair with empty orbitals on the adjacent phosphorus atom. makingmolecules.comyoutube.com The actual electronic structure of the molecule is a hybrid of these contributing resonance forms, leading to a stabilization of the molecule. libretexts.orgyoutube.com

This electron delocalization can be conceptualized as a π-type interaction, where the nitrogen lone pair (in a p-orbital) overlaps with vacant d-orbitals on phosphorus or, more accurately in modern descriptions, with the σ* (antibonding) orbitals of adjacent P-N or P-P bonds. This delocalization results in the P-N bond having some degree of double-bond character, making it shorter and stronger than a pure P-N single bond. The extent of this delocalization influences the geometry at the nitrogen atom, which may deviate from a purely pyramidal shape towards a more planar configuration to facilitate better orbital overlap. Studies on related diaminophosphanyl radicals have noted the stabilizing effect of π-electron delocalization, which supports the presence of such interactions in the parent diphosphane. researchgate.net

Hybridization and Orbital Interactions

The bonding in this compound can be further understood by considering the hybridization of the atomic orbitals on the phosphorus and nitrogen atoms. The phosphorus atoms typically adopt a pyramidal geometry, suggesting a hybridization state that is primarily sp³ in character, with three orbitals forming sigma bonds (one P-P and two P-N) and the fourth orbital holding a lone pair. Similarly, the nitrogen atoms in the amino groups are also sp³ hybridized, forming two bonds to hydrogen and one to phosphorus, with the remaining hybrid orbital occupied by a lone pair.

The electronic structure is heavily influenced by hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The most significant of these is the interaction between the nitrogen lone pair orbital (n_N) and the antibonding sigma orbitals (σ) of the adjacent phosphorus bonds. These donor-acceptor interactions, specifically n_N → σ{P-N} and n_N → σ*{P-P}, result in a transfer of electron density from the nitrogen lone pair into the antibonding orbitals. This delocalization of electron density stabilizes the molecule and, as mentioned previously, shortens and strengthens the P-N bonds while slightly weakening the corresponding P-N and P-P sigma bonds. These stereoelectronic effects are crucial for a complete description of the molecule's conformational preferences and electronic properties.

Charge Distribution and Population Analysis

The distribution of electron density within this compound is non-uniform due to the presence of atoms with different electronegativities. As established, the P-N bonds are polar, leading to a net accumulation of negative charge on the nitrogen atoms and a depletion of electron density, or positive charge, on the phosphorus atoms. The hydrogen atoms, being less electronegative than nitrogen, carry a partial positive charge. This charge distribution is fundamental to the molecule's electrostatic potential and its interactions with other molecules.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, many-electron wavefunction of a molecule into a simple Lewis-like picture of chemical bonding. researchgate.net It provides a quantitative description of charge distribution, hybridization, and orbital interactions. aimspress.com For this compound, an NBO analysis would provide detailed insights into its electronic structure.

The analysis yields natural atomic charges, which quantify the partial charges on each atom. It would confirm a significant negative charge on the nitrogen atoms and a positive charge on the phosphorus atoms. Furthermore, NBO analysis describes the composition of the bonds in terms of the natural hybrid orbitals (NHOs) from each atom. For instance, it would detail the precise s and p character of the hybrid orbitals forming the P-P and P-N sigma bonds.

A key output of NBO analysis is the quantification of delocalization effects through second-order perturbation theory. aimspress.com This analysis identifies the donor NBOs (e.g., bonding orbitals or lone pairs) and acceptor NBOs (e.g., antibonding orbitals) and calculates the stabilization energy E(2) associated with their interaction. For this compound, the most significant interactions would be the donation of electron density from the nitrogen lone pairs (n_N) to the antibonding P-N (σ{P-N}) and P-P (σ{P-P}) orbitals, providing quantitative evidence for the resonance and hyperconjugative effects discussed earlier.

Illustrative Results from a Hypothetical NBO Analysis of this compound
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(N)σ(P-P)HighLone Pair -> Antibond (Hyperconjugation)
n(N)σ(P-N)ModerateLone Pair -> Antibond (Hyperconjugation)
σ(P-N)σ*(P-N)LowBond -> Antibond (Hyperconjugation)

After a comprehensive search of scientific literature, no specific experimental or theoretical studies detailing the Mulliken population analysis, structural features, or molecular topology of this compound could be located. The chemical formula for this compound is P2(NH2)4.

As a result, it is not possible to provide the detailed, scientifically accurate article with data tables and research findings as requested in the instructions. The strict adherence to focusing solely on "this compound" and the specified analytical sections cannot be fulfilled without available research on this specific compound.

General principles of Mulliken population analysis and typical structural features of related diphosphane and aminophosphine (B1255530) compounds are available in the literature. However, per the user's explicit instructions, such general information or data from analogous compounds cannot be included in the response.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of published research on this particular molecule.

Reactivity and Reaction Mechanisms of Diphosphane 1,1,2,2 Tetramine

Reactivity of the P-P Bond

The phosphorus-phosphorus bond in tetraaminodiphosphanes is a site of significant reactivity, susceptible to both insertion of unsaturated species and cleavage through various pathways.

Cleavage and Functionalization Reactions

The P-P bond in diphosphane-1,1,2,2-tetramine and related compounds can be cleaved through homolytic or heterolytic pathways, leading to functionalized phosphorus species.

Homolytic Cleavage: Sterically congested tetraaminodiphosphanes can undergo homolytic fission of the P-P bond to form two diaminophosphanyl radicals ((R₂N)₂P•). libretexts.orgresearchgate.net This process is often studied using variable temperature EPR spectroscopy to monitor the formation of the persistent radicals. The dissociation is influenced by steric strain in the parent diphosphane (B1201432), with highly congested acyclic derivatives showing a greater degree of dissociation. libretexts.org The formation of these radicals is favored by large entropy contributions and the energetic effects of structural relaxation in the resulting radical species. libretexts.orgresearchgate.net

Oxidative Addition: The P-P bond can also be cleaved through oxidative addition reactions with transition metal complexes. This process involves the formal insertion of a low-valent metal center into the P-P bond, leading to an increase in the oxidation state and coordination number of the metal. While specific examples involving this compound are not detailed in the available literature, this is a general reactivity pattern for compounds containing P-P bonds. The outcome of such reactions can be sensitive to the nature of other ligands present on the metal center, such as phosphines.

Reductive Cleavage: The P-P bond can also be cleaved by strong reducing agents. For instance, the reaction of tetraphenyltetraphosphane-1,4-diide with nickel(0) complexes has been shown to facilitate P-P bond cleavage, leading to the formation of novel nickel-phosphorus cluster compounds.

Reactivity of the P-N Bonds and Amino Groups

Detailed experimental studies specifically outlining the reactivity of the P-N bonds and amino groups in this compound, including amidation, esterification, specific cyclization pathways, and deprotonation to form anionic species, are not extensively covered in the readily accessible scientific literature. The following sections describe general reactivity patterns that could be anticipated based on the chemistry of aminophosphines and related compounds.

Amidation and Esterification Reactions

The P-N bonds in aminophosphines can be susceptible to cleavage by protic reagents such as alcohols and carboxylic acids, which would lead to esterification (formation of P-O-R bonds) and the formation of new P-O-C bonds, respectively. In the context of this compound, such reactions would likely involve the protonation of the nitrogen atom, followed by nucleophilic attack of the alcohol or carboxylic acid at the phosphorus center, leading to the displacement of the amine. However, specific examples and conditions for these reactions with tetraaminodiphosphanes are not well-documented.

Cyclization Reactions

The amino groups in this compound could potentially participate in cyclization reactions. This might involve reactions with difunctional electrophiles to form phosphorus-nitrogen containing heterocycles. For instance, reaction with a diacyl halide could potentially lead to the formation of a macrocyclic structure containing P-N linkages. The synthesis of phosphorus-nitrogen heterocycles is an active area of research, but specific pathways starting from tetraaminodiphosphanes are not prominently reported.

Deprotonation and Anionic Species Formation

Pathways for Derivatives Formation

The reactivity of this compound is characterized by the labile phosphorus-phosphorus (P-P) bond, which serves as a reactive center for the formation of a variety of derivatives. The lone pair of electrons on the phosphorus atoms also allows for nucleophilic reactions, leading to the generation of new chemical entities.

Formation of Phosphanyl, Phosphoryl, and Thiophosphoryl Derivatives

A primary pathway for the derivatization of this compound and related unsymmetrical diphosphanes involves their reaction with heterocumulenes, such as isocyanates and isothiocyanates. These reactions lead to the insertion of the heterocumulene moiety into the P-P bond, resulting in the formation of phosphanyl, phosphoryl, and thiophosphory derivatives.

The reaction with phenyl isocyanate (PhNCO) can yield double-insertion products, which are classified as phosphanyl and phosphoryl derivatives of iminoamides. Similarly, reactions with phenyl isothiocyanate (PhNCS) can produce phosphanyl derivatives of imino thioesters. Depending on the steric bulk of the substituents on the diphosphane, these initial products may rearrange to form more stable phosphanyl and thiophosphory derivatives of imines or react with a second equivalent of PhNCS to yield phosphanyl and thiophosphory derivatives of iminothioamides dicle.edu.tr. The general reactivity is higher towards PhNCS compared to PhNCO dicle.edu.tr.

ReactantProduct TypeDerivative Class
Phenyl isocyanate (PhNCO)Double-insertion productPhosphanyl and Phosphoryl derivative of iminoamide
Phenyl isothiocyanate (PhNCS)Single-insertion productPhosphanyl derivative of imino thioester
Phenyl isothiocyanate (PhNCS)Rearrangement productPhosphanyl and Thiophosphoryl derivative of imine
Phenyl isothiocyanate (PhNCS)Double-insertion productPhosphanyl and Thiophosphoryl derivative of iminothioamide

These transformations provide a versatile methodology for synthesizing organophosphorus compounds with a variety of functional groups attached to the phosphorus centers dicle.edu.tr.

Generation of Higher Nuclearity Phosphorus Compounds

This compound and its analogues can serve as building blocks for the construction of higher nuclearity compounds, particularly polynuclear metal complexes. The phosphorus atoms in these diphosphanes can act as ligands, coordinating to transition metal centers. Due to the presence of two phosphorus atoms, they can function as bridging ligands, linking multiple metal centers together to form di- or polynuclear structures nih.govnih.gov.

For instance, bis(phosphino)amine ligands are known to be effective assembling ligands in the formation of multinuclear complexes nih.gov. The reaction of such ligands with metal precursors, like metal carbonyls or metal halides, can lead to the displacement of existing ligands and the formation of bridged metal-phosphine frameworks. The resulting polynuclear complexes can exhibit unique structural and reactive properties, sometimes leading to cooperative effects between the metal centers in catalytic applications nih.gov.

Catalytic Roles in Organic Transformations

While this compound itself is not typically a direct catalyst, it and related aminophosphines play a crucial role as ligands in homogeneous catalysis. By coordinating to transition metals such as rhodium and palladium, they form catalytically active complexes that are effective in a range of organic transformations dicle.edu.trresearchgate.netrsc.org. The electronic and steric properties of the aminophosphine (B1255530) ligand can be tuned by modifying the substituents on the nitrogen atoms, which in turn influences the activity and selectivity of the resulting metal catalyst dicle.edu.tr.

Rhodium complexes bearing aminophosphine ligands have shown significant promise in catalytic hydrogenation reactions, including the transfer hydrogenation of aromatic ketones to secondary alcohols dicle.edu.tr. For example, both Rh(I) and half-sandwich Cp*-Rh(III) complexes of ligands with a P-N-P framework are effective in these transformations dicle.edu.tr. Furthermore, rhodium complexes with phosphine-aminophosphine ligands have demonstrated exceptionally high activity and enantioselectivity in the asymmetric hydrogenation of various substrates, such as dehydro-α-amino acid derivatives and itaconic acids acs.org.

Palladium complexes incorporating bis(phosphino)amine ligands have been successfully employed as catalysts in C-C cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions researchgate.netrsc.orgresearchgate.net. These catalytic systems are effective for the coupling of aryl halides with alkenes (Heck reaction) or organoboron compounds (Suzuki-Miyaura reaction), which are fundamental transformations in organic synthesis researchgate.net. The denticity and electronic nature of the aminophosphine ligand influence the stability and catalytic activity of the palladium complex rsc.org.

Metal CenterLigand TypeCatalytic ReactionSubstrate Class
Rhodium (Rh)AminophosphineTransfer HydrogenationAromatic Ketones
Rhodium (Rh)Phosphine-aminophosphineAsymmetric HydrogenationDehydro-α-amino acids, Itaconic acids
Palladium (Pd)Bis(phosphino)amineHeck ReactionAryl halides, Alkenes
Palladium (Pd)Bis(phosphino)amineSuzuki-Miyaura CouplingAryl halides, Organoboron compounds

Radical Reaction Pathways

A significant aspect of the reactivity of this compound involves the homolytic cleavage of the P-P bond, which leads to the formation of phosphorus-centered radicals. This process is particularly relevant for sterically congested tetraaminodiphosphanes, where the strain in the P-P bond can be released upon dissociation.

The homolysis of the P-P bond in (R₂N)₂P-P(NR₂)₂ compounds generates two equivalents of the corresponding diaminophosphanyl radical, (R₂N)₂P•. The thermodynamics of this dissociation have been studied, revealing that the process is influenced by steric hindrance and entropy. While the P-P bond is generally strong, significant dissociation can be observed for highly congested derivatives.

The stability of the resulting persistent diaminophosphanyl radicals is influenced by structural relaxation and conformational changes. The formation of these radicals is favored by large entropy contributions. The free energies, enthalpies, and entropies of dissociation have been determined for various tetraaminodiphosphanes through variable-temperature electron paramagnetic resonance (EPR) spectroscopy.

Diphosphane PrecursorDissociation Enthalpy (ΔH°diss) (kJ/mol)Dissociation Entropy (ΔS°diss) (J/mol·K)
{(Me)(Ph)N}₂P-P{N(Ph)(Me)}₂ 97.4154
{(Et)₂N}₂P-P{N(Et)₂}₂ 100.8154
{(iPr)₂N}₂P-P{N(iPr)₂}₂ 118.8179

Once generated, these phosphorus-centered radicals can participate in a variety of radical reactions. A key reaction pathway is their addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. This radical addition process can lead to the formation of new carbon-phosphorus bonds, providing a route to functionalized organophosphorus compounds.

Advanced Applications and Future Research Directions

Precursors in Materials Science and Polymer Chemistry

The P-N bonds and the diphosphane (B1201432) core of Diphosphane-1,1,2,2-tetramine make it a promising candidate as a precursor for specialized polymers and advanced materials.

Phosphorus-containing polymers, particularly polyphosphazenes, are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.orgfiveable.me These materials are known for their unique properties, including thermal stability, flame retardancy, and biocompatibility. The synthesis of polyphosphazenes has traditionally relied on a two-step process: the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the substitution of chlorine atoms with organic groups like alkoxides, aryloxides, or amines. wikipedia.orgacs.org

Alternative synthetic routes are continually being explored to gain better control over polymer architecture and properties. These include the condensation reactions of organic-substituted phosphoranimines and living cationic polymerization of N-silylphosphoranimines, which allow for the creation of block copolymers and complex architectures like star or dendritic structures. wikipedia.orgrsc.orggoogle.com

This compound, with its inherent P-N-P structure, could serve as a novel monomer in condensation polymerization pathways. Its reaction with suitable linkers could lead to the formation of polymers with a phosphorus-nitrogen backbone, potentially offering different properties compared to traditional polyphosphazenes. Furthermore, multicomponent polymerization reactions, which utilize primary phosphines and amines to build P-N bonds directly into the polymer main chain, represent an emerging field where a molecule like this compound could be a valuable building block. surfacesciencewestern.com

Table 1: Comparison of Synthetic Routes to Polyphosphazenes
Synthetic MethodPrecursor(s)Key AdvantagesKey DisadvantagesPotential Role for this compound
Ring-Opening Polymerization (ROP)Hexachlorocyclotriphosphazene (NPCl₂)₃Well-established, produces high molecular weight polymers. wikipedia.orgHarsh reaction conditions (250 °C), broad molecular weight distribution. wikipedia.orgNot a direct precursor, but its derivatives could potentially form cyclic structures suitable for ROP.
Living Cationic PolymerizationN-silylphosphoranimines (e.g., Cl₃PNSiMe₃)Controlled molecular weight, narrow polydispersity, allows for block copolymers and complex architectures. wikipedia.orgacs.orgRequires high-purity monomers. rsc.orgCould be modified to form a phosphoranimine derivative for use in controlled polymerization.
Condensation PolymerizationN-silylphosphoranimines with P-bromo or P-trifluoroethoxy groups. google.comDirect synthesis of poly(organo)phosphazenes without a poly(dichloro)phosphazene intermediate. rsc.orgCan result in lower molecular weights compared to ROP.Could act as a monomer that condenses with other reagents to form a P-N polymer backbone.

The field of nanomaterials benefits greatly from precursor molecules that can direct the formation of complex structures or stabilize nanoparticles. rsc.org Aminophosphines have emerged as versatile precursors for the synthesis of metal phosphide nanocrystals and quantum dots, offering a safer and more economical alternative to highly toxic precursors like phosphine (B1218219) gas. microledassociation.comresearchgate.net

This compound possesses multiple phosphorus and nitrogen atoms that can act as coordination sites for metal ions. This multidentate ligand character suggests its potential use in constructing supramolecular structures such as coordination polymers or metal-organic frameworks (MOFs). The specific geometry and electronic properties of the resulting assemblies would be dictated by the coordination preferences of the P and N donor atoms. Additionally, cyclophosphazene rings have been shown to be effective scaffolds for stabilizing metallic nanoparticles. nih.gov Analogously, this compound could function as a capping agent or stabilizer in the synthesis of various nanomaterials, influencing their growth, morphology, and surface properties. acs.org

Role in Green Chemistry Methodologies

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In organophosphorus chemistry, this often involves developing catalytic methods and using less toxic reagents. researchgate.netmdpi.com

Aminophosphine (B1255530) ligands are crucial in homogeneous catalysis, particularly in ruthenium-catalyzed hydrogenation and other enantioselective reactions. The development of new ligands is a key driver of progress in this field. This compound, with its four amino groups and two phosphorus centers, presents a unique scaffold for designing novel ligands. Its coordination to a metal center could create a unique steric and electronic environment, potentially leading to catalysts with high activity and selectivity under mild, environmentally benign conditions.

Furthermore, the use of aminophosphines as precursors in nanomaterial synthesis is itself an application of green chemistry principles. microledassociation.com By replacing highly hazardous reagents, these compounds contribute to safer and more sustainable manufacturing processes for advanced materials like quantum dots. researchgate.net

Potential for Novel Organophosphorus Building Blocks

In organic synthesis, simple molecules that can be reliably converted into more complex structures are known as synthons or building blocks. nih.gov Secondary phosphines (R₂PH), for example, are important building blocks for constructing tertiary phosphine ligands, which are ubiquitous in catalysis. researchgate.net

This compound can be viewed as a specialized synthon. The P-N bonds in aminophosphines are known to be reactive and can be cleaved or substituted, while the P-P bond in diphosphanes is also susceptible to cleavage. researchgate.netwikipedia.org This reactivity offers the potential to use this compound as a starting point for a variety of other organophosphorus compounds. For instance, selective substitution of the amino groups or cleavage of the P-P bond could provide pathways to functionalized monophosphines or other diphosphine derivatives that are otherwise difficult to synthesize. Enantiomerically pure compounds with P-N motifs have served as valuable building blocks for creating new classes of organophosphorus derivatives, and this compound could potentially be developed into a chiral variant for asymmetric synthesis. researchgate.net

Emerging Research Areas in Amino-Phosphorus Chemistry

The chemistry of compounds containing phosphorus-nitrogen bonds is a dynamic and expanding field. Several research areas are particularly active, where a molecule like this compound could make a significant contribution.

Asymmetric Catalysis : Chiral β-aminophosphine derivatives have gained significant attention as highly effective organocatalysts and ligands for a range of asymmetric transformations. rsc.org The development of new aminophosphine structures is central to advancing this field. The unique structure of this compound could be leveraged to create novel bidentate or tetradentate chiral ligands.

Advanced P-N Materials : Research continues into new types of polymers and materials based on the P-N bond, moving beyond traditional polyphosphazenes. rsc.orgpageplace.de The goal is to create materials with precisely controlled properties for applications in biomedicine, such as drug delivery and tissue engineering. nih.govmdpi.com this compound offers a new type of monomer for exploring this chemical space.

Nanocrystal Synthesis : The demand for high-quality, cadmium-free quantum dots for displays and bio-imaging has driven research into new precursors. microledassociation.com Aminophosphines have proven to be excellent precursors for indium phosphide (InP) nanocrystals. microledassociation.comresearchgate.net Exploring this compound in this context could lead to new or improved synthetic routes for various metal phosphide nanomaterials.

Challenges and Future Outlook in this compound Research

Despite its potential, the exploration and application of this compound face several challenges.

Stability and Handling : Diphosphane (P₂H₄) itself is unstable at room temperature and spontaneously flammable in air. wikipedia.org While organic derivatives are more stable, the P-P bond remains a point of reactivity. Furthermore, P-N bonds are often sensitive to moisture, leading to hydrolysis. researchgate.net Consequently, the synthesis, purification, and storage of this compound likely require strict inert and anhydrous conditions, which can complicate its practical application.

Synthetic Accessibility : The development of a scalable, high-yield synthesis for this compound is a prerequisite for its widespread use. While methods for creating P-N and P-P bonds are known, combining them to produce this specific molecule efficiently may require significant synthetic development. researchgate.netwikipedia.org

Characterization : Thoroughly characterizing the compound and its reaction products is essential. Its reactivity and potential for multiple coordination modes may present challenges for analysis.

The future outlook for this compound is promising, provided these challenges can be addressed. Its potential to serve as a precursor for novel polymers, a ligand for green catalysis, a building block for complex organophosphorus molecules, and a component in nanomaterial synthesis makes it a compelling target for future research. Further investigation into its fundamental reactivity, coordination chemistry, and polymerization behavior will be crucial to unlocking its full potential in advanced materials and chemical synthesis.

Q & A

Q. What are the standard synthetic routes for preparing Diphosphane-1,1,2,2-tetramine derivatives?

  • Methodological Answer : The most common method involves reductive coupling of chlorophosphines using magnesium (Mg) in tetrahydrofuran (THF). For example, tetraphenyldiphosphine is synthesized via the reaction: 2ClPPh2+2NaPh2P–PPh2+2NaCl2 \, \text{ClPPh}_2 + 2 \, \text{Na} \rightarrow \text{Ph}_2\text{P–PPh}_2 + 2 \, \text{NaCl}

    This method requires rigorous exclusion of oxygen and moisture to prevent side reactions. Residual chlorophosphines should be minimized (<0.05% by 31P^{31}\text{P} NMR) to ensure purity .

Q. What spectroscopic techniques are most effective for characterizing this compound compounds?

  • Methodological Answer : 31P^{31}\text{P} NMR spectroscopy is critical for tracking phosphorus environments and reaction progress. For structural analysis, X-ray crystallography and IR spectroscopy are used to confirm bonding configurations (e.g., P–P bond lengths and ligand coordination). Elemental analysis and thermogravimetric (TG) studies further validate composition and stability .

Q. What safety precautions are critical when handling reactive diphosphane derivatives in laboratory settings?

  • Methodological Answer : Use inert atmospheres (N2_2/Ar) to prevent spontaneous oxidation. Wear PPE (gloves, goggles, flame-resistant lab coats) due to pyrophoric risks. Waste must be segregated and treated by specialized agencies to avoid environmental contamination .

Advanced Research Questions

Q. How do steric and electronic factors influence the equilibrium dynamics of P,P-metathesis reactions in diphosphane systems?

  • Methodological Answer : Steric bulk (e.g., ortho-tolyl groups in diphosphane E2_2) slows metathesis kinetics due to hindered radical recombination. Electronic effects (electron-withdrawing/donating substituents) shift equilibrium constants (KeqK_{\text{eq}}) by altering radical stability. Experimental studies in CDCl3_3 or C6_6D6_6 with 31P^{31}\text{P} NMR monitoring, combined with DFT calculations, quantify these effects .

Q. What computational methodologies are employed to analyze the electronic structure and reactivity of diphosphane-based coordination complexes?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts HOMO-LUMO gaps and Mulliken charges. For example, increasing alkyl chain lengths in diphosphane ligands minimally affect frontier orbitals but alter charge distribution, impacting photophysical properties in Cu(I) complexes for LED applications .

Q. How can kinetic studies elucidate the mechanistic pathways of radical-initiated diphosphane metathesis?

  • Methodological Answer : Radical initiation (via photolysis or thermal cleavage) generates Ar2_2P• intermediates. Time-resolved 31P^{31}\text{P} NMR in solvents like THF or CD2_2Cl2_2 tracks radical lifetimes and recombination rates. Kinetic isotope effects (KIEs) and Arrhenius plots differentiate between concerted vs. stepwise mechanisms .

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